![molecular formula C19H22N2O3S B3017890 2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893124-08-8](/img/structure/B3017890.png)
2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds related to 2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and demonstrated notable analgesic and anti-inflammatory effects in research settings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Conformational Analysis in Medicinal Chemistry
In the context of medicinal chemistry, the conformational analysis of derivatives of this compound has been crucial in developing inhibitors for specific enzymes. For instance, 2'-benzamido-2'-deoxyadenosine analogs, including those structurally related to the specified compound, have been synthesized to find new structures for the treatment of diseases like sleeping sickness. These compounds have shown selective inhibition of target enzymes, confirming their potential as lead structures in drug development (Calenbergh et al., 1994).
Asymmetric Chemical Reactions
Research into asymmetric chemical reactions has utilized compounds similar to this compound. Studies have shown that thiourea-catalyzed asymmetric Michael additions involving similar compounds can yield significant results in the synthesis of various pharmaceuticals, demonstrating the compound's relevance in stereoselective synthesis (Inokuma, Hoashi, & Takemoto, 2006).
Anti-Microbial and Anti-Inflammatory Research
Compounds structurally related to the specified chemical have been investigated for their anti-microbial and anti-inflammatory properties. Research has demonstrated the efficacy of various derivatives in inhibiting bacterial and fungal growth, as well as their potential use in the treatment of inflammatory diseases (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Development of Antimycobacterial Agents
The development of antimycobacterial agents has also involved compounds similar to this compound. Researchers have synthesized derivatives to evaluate their effectiveness against Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis and related infections (Nallangi et al., 2014).
Inhibition of Cell Adhesion and Inflammatory Responses
Studies on the inhibition of cell adhesion and inflammatory responses have utilized similar compounds. These studies have shown promising results in decreasing the adherence of neutrophils to activated endothelial cells, highlighting potential applications in the treatment of inflammation-related diseases (Boschelli et al., 1995).
Antiproliferative Activity in Cancer Research
The exploration of antiproliferative activity in cancer research has included derivatives of this compound. Studies have investigated their efficacy against cancer cell lines, offering insights into potential therapeutic applications in oncology (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Serotonin Receptor Research
The compound has been used in the synthesis of ligands for serotonin receptors. Research in this area focuses on developing new pharmaceuticals for neurological disorders, demonstrating the compound's relevance in neuropharmacology (Zhuang et al., 1994).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their ability to inhibit corrosion, particularly in carbon steel. These studies contribute to the development of more durable and corrosion-resistant materials (Fouda et al., 2020).
Propiedades
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-18(23)16-14-6-4-3-5-7-15(14)25-19(16)21-17(22)12-8-10-13(24-2)11-9-12/h8-11H,3-7H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXUSPDEKUAQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

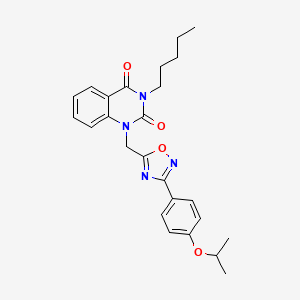
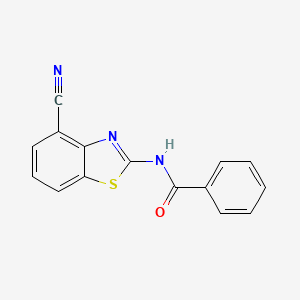
![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)

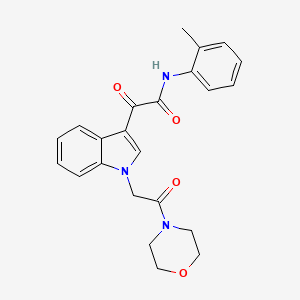
![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)
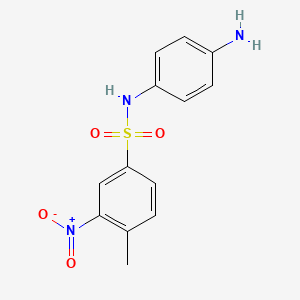
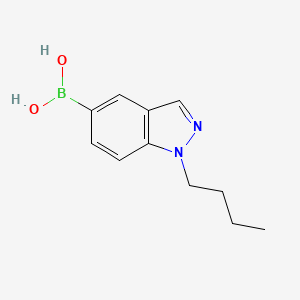
![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)

![2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B3017828.png)
methanone](/img/structure/B3017830.png)